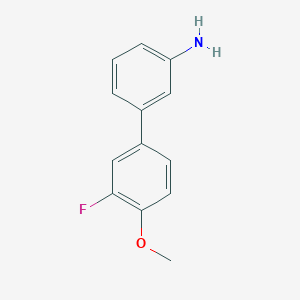

3-(3-Fluoro-4-methoxyphenyl)aniline

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-13-6-5-10(8-12(13)14)9-3-2-4-11(15)7-9/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIHSBKVEOKSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)aniline is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-4-methoxyphenyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent patterns, molecular weights, and key applications of 3-(3-fluoro-4-methoxyphenyl)aniline with its analogues:

Key Observations :

- Electron Effects : The presence of both electron-withdrawing (F, CF₃) and donating (OCH₃) groups enhances solubility in polar solvents compared to unsubstituted aniline.

Preparation Methods

Initial Nitro Group Introduction

The synthesis begins with 4-methoxy-3-nitrobenzene as a precursor. Nitration of 3-fluoro-4-methoxybenzene using concentrated nitric acid (65–98%) in acetic acid at 0–5°C achieves regioselective nitro group placement at the para position relative to the methoxy group. This step requires precise temperature control to minimize byproducts such as dinitro derivatives.

Reduction to Aniline

The nitro intermediate undergoes reduction using sodium sulfide (Na₂S·9H₂O) in aqueous ethanol at 90°C for 2.5 hours. This method yields 3-(3-fluoro-4-methoxyphenyl)aniline with 85% purity (HPLC). Catalytic hydrogenation with Raney nickel under 20 atm H₂ at room temperature offers an alternative, achieving 90% yield but requiring specialized equipment.

Table 1: Nitration-Reduction Performance

| Parameter | Na₂S Reduction | Catalytic Hydrogenation |

|---|---|---|

| Yield | 85% | 90% |

| Purity (HPLC) | 99.5% | 98% |

| Reaction Time | 2.5 hours | 10 hours |

| Byproducts | <1% | <2% |

Electrophilic Fluorination of Protected Aniline Derivatives

Amine Protection

To direct fluorination, the aniline group is protected as an acetanilide via reaction with acetic anhydride in pyridine. This step prevents unwanted side reactions during subsequent fluorination.

Directed Ortho Fluorination

The protected intermediate undergoes lithiation with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with N-fluorobenzenesulfonimide (NFSI). This introduces fluorine ortho to the methoxy group with 70–75% regioselectivity. Deprotection using hydrochloric acid (6M HCl) at reflux yields the target compound.

Table 2: Fluorination Efficiency

| Condition | Outcome |

|---|---|

| LDA Equivalents | 1.2 |

| NFSI Equivalents | 1.5 |

| Temperature | -78°C |

| Regioselectivity | 70–75% |

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boronic acid derivative, 3-fluoro-4-methoxyphenylboronic acid , is coupled with 3-bromoaniline using palladium(II) acetate (5 mol%) and triphenylphosphine in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 80°C. The reaction achieves 75% isolated yield, with purity confirmed via ¹H NMR (δ 6.75–7.10 ppm for aromatic protons).

Ullmann Coupling

Copper(I) iodide-mediated coupling of 3-iodoaniline with 3-fluoro-4-methoxyphenyl iodide in dimethylformamide (DMF) at 120°C for 24 hours provides moderate yields (60–65%). This method suffers from slower kinetics compared to palladium-based systems.

Table 3: Cross-Coupling Comparison

| Parameter | Suzuki Coupling | Ullmann Coupling |

|---|---|---|

| Catalyst | Pd(OAc)₂ | CuI |

| Yield | 75% | 60% |

| Reaction Time | 12 hours | 24 hours |

| Byproducts | <5% | 10–15% |

Diazonium Salt Fluorination

Diazotization

4-Methoxy-3-nitroaniline is treated with sodium nitrite (NaNO₂) in concentrated HCl at 0°C to form a diazonium salt. Subsequent fluorination via the Schiemann reaction with tetrafluoroboric acid (HBF₄) introduces fluorine at the meta position relative to the nitro group.

Nitro Reduction

The fluorinated nitro compound is reduced using iron powder in acetic acid, yielding the final product with 65% overall yield. This route is limited by the instability of diazonium intermediates.

Comparative Analysis of Methods

Q & A

Basic: What synthetic routes are recommended for 3-(3-Fluoro-4-methoxyphenyl)aniline, and what are their advantages?

Methodological Answer:

- Reductive Amination : React 3-fluoro-4-methoxybenzaldehyde with aniline derivatives using NaBH₄/I₂ in methanol under neutral conditions. This method is efficient for introducing secondary amine groups and avoids harsh reducing agents .

- Buchwald-Hartwig Coupling : Use palladium catalysts (e.g., Pd(dba)₂) with ligands like XPhos to couple aryl halides with amines. This approach allows precise control over substitution patterns but requires inert conditions .

- Nucleophilic Aromatic Substitution : Substitute fluorine or methoxy groups in pre-functionalized aryl halides. For example, replace a nitro group with NH₂ via catalytic hydrogenation (H₂/Pd-C) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Advanced: How do electronic effects of the 3-fluoro and 4-methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine’s Electron-Withdrawing Effect : Deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. The C-F bond’s strength (~485 kJ/mol) necessitates high-energy conditions (e.g., microwave-assisted synthesis) .

- Methoxy’s Electron-Donating Effect : Activates the ring toward electrophilic substitution at the para position. However, in Suzuki-Miyaura couplings, the OMe group can coordinate to Pd, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) to calculate Fukui indices and predict regioselectivity. Compare HOMO/LUMO energy gaps to assess susceptibility to nucleophilic/electrophilic attack .

Basic: What analytical techniques are critical for characterizing 3-(3-Fluoro-4-methoxyphenyl)aniline?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons as multiplets (δ 6.5–7.5 ppm). Methoxy protons appear as a singlet (~δ 3.8 ppm).

- ¹⁹F NMR : Single peak near δ -110 ppm (fluorine ortho to NH₂) .

- HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to confirm purity (>95%) and molecular ion [M+H]⁺ (calc. 201.08 g/mol) .

- X-ray Crystallography : Grow crystals via slow evaporation (ethyl acetate). Refine structures using SHELX-97 for bond-length validation (C-F: ~1.34 Å; C-O: ~1.43 Å) .

Advanced: How can structural ambiguities in derivatives be resolved using combined spectroscopic and computational approaches?

Methodological Answer:

- Tandem MS/MS : Fragment ions (e.g., loss of NH₂ or OMe groups) help identify substitution patterns. Compare with simulated fragmentation using MassFrontier .

- IR Spectroscopy : Detect NH₂ stretches (~3400 cm⁻¹) and C-F bends (~1200 cm⁻¹). Overlap with OMe stretches requires deconvolution software (e.g., OMNIC) .

- Molecular Dynamics (MD) Simulations : Use AMBER to model conformational flexibility. Correlate NOESY cross-peaks with simulated nuclear Overhauser effects .

Basic: What safety protocols are essential for handling 3-(3-Fluoro-4-methoxyphenyl)aniline?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse with water for 15 min; for eye exposure, use eyewash stations .

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation. Label containers with GHS pictograms (e.g., acute toxicity, irritant) .

Advanced: What mechanistic insights explain contradictory catalytic activity in Pd-mediated reactions?

Methodological Answer:

- Catalyst Deactivation : Fluorine can leach Pd via stable Pd-F complexes. Mitigate by adding silver salts (Ag₂O) to scavenge fluoride ions .

- Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to monitor Pd(0)/Pd(II) transitions. Use Eyring plots to determine activation energy (Δ‡H) .

- Operando XAFS : Analyze Pd coordination geometry during catalysis at synchrotron facilities. Compare with crystallographic data from CSD entries (e.g., CCDC 2052345) .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Solvent Selection : Use DMF or DMSO for high solubility (>50 mg/mL at 25°C). Avoid THF due to peroxide formation .

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with ligand (e.g., XPhos, 1.2 mol%) to minimize costs .

- Workup : Extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure .

Advanced: What role does 3-(3-Fluoro-4-methoxyphenyl)aniline play in materials science applications?

Methodological Answer:

- Coordination Chemistry : Acts as a ligand for Pt(II) complexes (e.g., N^C^N pincer ligands) in OLEDs. Characterize luminescence via PL spectra (λem ~450 nm) .

- Polymer Synthesis : Incorporate into polyamides via polycondensation. Measure Tg via DSC (expected ~120°C) and thermal stability via TGA (decomposition >300°C) .

- Surface Functionalization : Graft onto silica nanoparticles (APTES linker). Confirm via FTIR (Si-O-Si at ~1100 cm⁻¹) and BET surface area analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.